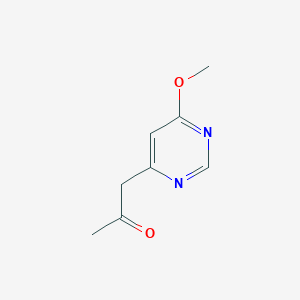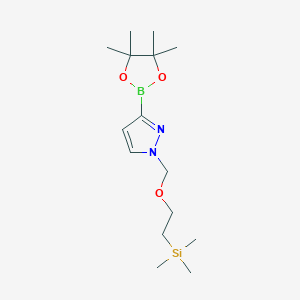
4-Cyano-3-fluorobenzenesulfonyl chloride
Descripción general
Descripción
4-Cyano-3-fluorobenzenesulfonyl chloride is a chemical compound characterized by its cyano, fluorobenzenesulfonyl, and chloride functional groups. The compound has the molecular formula C7H3ClFNO2S and a molecular weight of 219.62 g/mol .
Métodos De Preparación
The synthesis of 4-Cyano-3-fluorobenzenesulfonyl chloride typically involves the reaction of 4-fluorobenzonitrile with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity products .
Análisis De Reacciones Químicas
4-Cyano-3-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Electrophilic Aromatic Substitution: The aromatic ring of the compound can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reacting the compound with an amine can yield a sulfonamide derivative .
Aplicaciones Científicas De Investigación
4-Cyano-3-fluorobenzenesulfonyl chloride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-Cyano-3-fluorobenzenesulfonyl chloride exerts its effects involves its ability to act as an electrophile in various chemical reactions. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Comparación Con Compuestos Similares
4-Cyano-3-fluorobenzenesulfonyl chloride can be compared with other similar compounds, such as:
4-Fluorobenzenesulfonyl chloride: Lacks the cyano group, making it less versatile in introducing multiple functional groups.
3-Cyanobenzenesulfonyl chloride: Lacks the fluorine atom, which can affect the compound’s reactivity and the properties of the final products.
4-Fluoro-3-methylbenzenesulfonyl chloride: Contains a methyl group instead of a cyano group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of cyano, fluorobenzenesulfonyl, and chloride functional groups, which provide a versatile platform for various chemical transformations .
Propiedades
IUPAC Name |
4-cyano-3-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO2S/c8-13(11,12)6-2-1-5(4-10)7(9)3-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOLEECFBQEGJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide](/img/structure/B1425901.png)






![2-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1425908.png)




